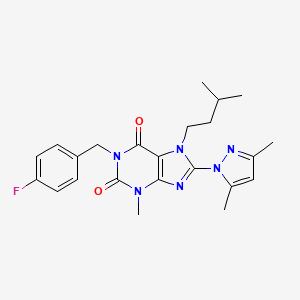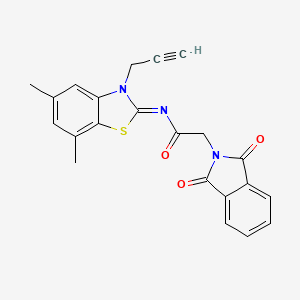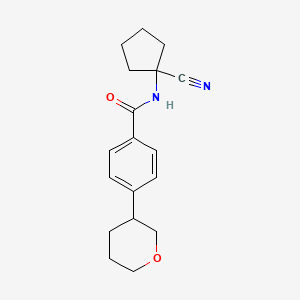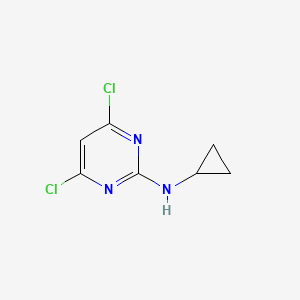![molecular formula C18H16N2O3S B2623882 Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 912767-29-4](/img/structure/B2623882.png)
Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBCB-Me and is a member of the benzothiazole family of compounds.
作用機序
Target of Action
Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The primary target of these compounds is the DprE1 enzyme .
Mode of Action
The mode of action of this compound involves interaction with its target, the DprE1 enzyme . The compound binds to the enzyme, inhibiting its function . This results in the disruption of the bacterial cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the biochemical pathway involved in the synthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the weakening of the cell wall and ultimately, the death of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth of M. tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria, thereby exhibiting its anti-tubercular activity .
実験室実験の利点と制限
The advantages of using DMBCB-Me in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using DMBCB-Me include its relatively high cost and the need for specialized equipment to detect its fluorescence.
将来の方向性
There are several future directions for the research and development of DMBCB-Me. One potential direction is the further investigation of its use as a fluorescent probe for the detection of metal ions. Another potential direction is the development of new derivatives of DMBCB-Me with improved properties for use as photosensitizers or enzyme inhibitors. Additionally, more research is needed to determine the potential applications of DMBCB-Me in other fields, such as materials science or environmental monitoring.
合成法
DMBCB-Me can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with 2-mercaptobenzothiazole in the presence of an activating agent such as N,N'-carbonyldiimidazole. The resulting intermediate is then treated with methyl chloroformate to yield the final product, DMBCB-Me. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
DMBCB-Me has shown potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions such as copper and zinc. DMBCB-Me has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, DMBCB-Me has been investigated as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-8-11(2)15-14(9-10)19-18(24-15)20-16(21)12-4-6-13(7-5-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERFRINJPFIXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride](/img/structure/B2623802.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2623803.png)
![Methyl (E)-4-[4-(2,4-difluorobenzoyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2623805.png)


![1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2623810.png)
![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623819.png)


